Validated Synthetic Intermediate for a High-Specificity Affinity Ligand vs. Unvalidated Analogs
Benzyl 6-hydroxyhexanoate is the documented, validated precursor to N-5-Carboxypentyl-1-deoxynojirimycin, a ligand that enables one-step purification of glucosidase I from a crude extract [1]. This specific application is not reported for its closest direct structural analog, Benzyl 6-Oxohexanoate (CAS 147790-52-1), which serves a different synthetic role. The choice of the hydroxy- over the oxo- form is deliberate for the reductive amination step in the ligand's synthesis, confirming this compound as a non-fungible, application-specific reagent rather than a generic 'benzyl ester' [2].
| Evidence Dimension | Reported Application as a Validated Intermediate for a Defined Affinity Resin Ligand |
|---|---|
| Target Compound Data | Validated as intermediate for N-5-Carboxypentyl-1-deoxynojirimycin synthesis (documented) [1] |
| Comparator Or Baseline | Benzyl 6-Oxohexanoate (aldehyde form); described as an intermediate but for an unspecified step, not directly for the final ligand [1] |
| Quantified Difference | Application-specific validation exists for the target compound; unvalidated for the comparator. |
| Conditions | Literature-documented synthetic route for an affinity chromatography ligand. |
Why This Matters
Procurement of a chemically 'similar' but functionally unvalidated analog creates a significant risk of synthetic failure, adding unknown time and cost to a project.
- [1] Kang, M. S., et al. (1995). Castanospermine analogues: their inhibition of glycoprotein processing alpha-glucosidases from porcine kidney and B16F10 cells. Glycobiology, 5(1), 147-152. View Source
- [2] Bernotas, R. C., & Ganem, B. (1990). Easy assembly of ligands for glycosidase affinity chromatography. Biochemical Journal, 270(2), 539-540. View Source
